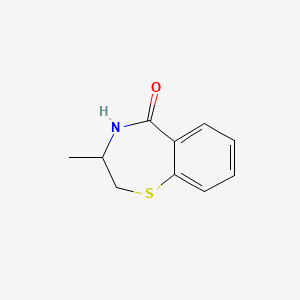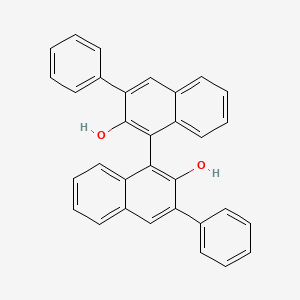
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one” is a chemical compound with the CAS Number: 24187-66-4 . It has a molecular weight of 193.27 . The IUPAC name for this compound is 3-methyl-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
The compound has a melting point of 220-222°C . Unfortunately, other specific physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación
Pharmacological and Synthetic Profile
Benzothiazepine derivatives, including 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one, have garnered attention in drug research due to their diverse bioactivities. These compounds are significant in medicinal chemistry for their wide range of biological activities such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. The pharmacological profile of benzothiazepines is underpinned by their interaction with various biochemical targets, making them pivotal in the development of new therapeutic agents. Their structure-activity relationship is a critical area of study for designing compounds with enhanced efficacy and safety (Dighe et al., 2015).
Synthetic Approaches and Chemical Transformations
The synthesis of benzothiazepine derivatives, including this compound, has evolved significantly. Novel synthetic methods and chemical transformations are essential for expanding the utility of these compounds in drug discovery. The development of broad, valuable, and significant approaches for their synthesis highlights the importance of these moieties in both organic synthesis and medicinal chemistry. Innovations in synthetic methodologies have facilitated the exploration of benzothiazepines for various biological activities, underscoring their role in the pharmaceutical industry (Teli et al., 2023).
Therapeutic Potential and Drug Development
Benzothiazepines exhibit a wide array of biological activities, which include acting as tranquilizers, antidepressants, antihypertensives, calcium channel blockers, antimicrobials, anticancer, antifungals, anthelmintics, anti-diabetics, amyloid imagining agents, and anticancer agents. Their diverse pharmacological effects make them valuable in the search for new therapeutic agents. The exploration of benzothiazepines in drug research has led to the identification of compounds with potential applications in treating various diseases, offering insights into their mechanisms of action and therapeutic value (Khasimbi et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The signal word is “Warning” and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for “3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one” are not available in the retrieved data, compounds with similar structures like 1,3,4-thiadiazoles and thiazoles have been extensively studied for their potential pharmacological activities . This suggests that “this compound” could also be a subject of future research in medicinal chemistry.
Propiedades
IUPAC Name |
3-methyl-3,4-dihydro-2H-1,4-benzothiazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLQJZPUEDHIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(Dimethylamino)-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-enamide](/img/structure/B2708407.png)
![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2708408.png)
![3,5-Dimethyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2708409.png)
![Ethyl 3-(4-methoxyphenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2708412.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2708413.png)
![1-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B2708416.png)

![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2708418.png)


![[1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2708424.png)

